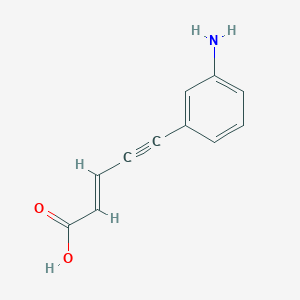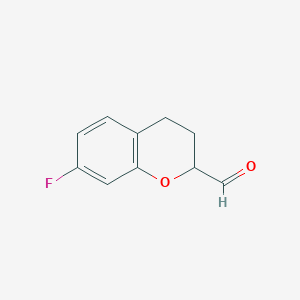
(3R)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenylsulfonyl group. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a methoxyphenylsulfonyl chloride reagent under basic conditions.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced separation techniques such as chromatography and crystallization to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to bind to mutant p53 proteins, restoring their ability to bind DNA and activate downstream effectors involved in tumor suppression . This interaction helps inhibit the progression of cancer by promoting apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine: The enantiomer of the compound with different stereochemistry.
1-((2-Methoxyphenyl)sulfonyl)piperidine: A similar compound lacking the amine group.
1-((2-Methoxyphenyl)sulfonyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer. The presence of the methoxyphenylsulfonyl group also imparts distinct chemical properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
(3R)-1-(2-methoxyphenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3/t10-/m1/s1 |
InChI Key |
CYXVGTYTZABGEX-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC[C@H](C2)N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)







![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)



![(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate](/img/structure/B12841151.png)
